1-Chloro-3-(chloromethyl)-2-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

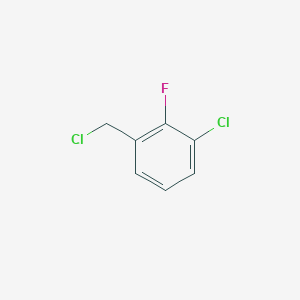

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTYCUOGVPKILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608491 | |

| Record name | 1-Chloro-3-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876384-47-3 | |

| Record name | 1-Chloro-3-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-(chloromethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Chloro-3-(chloromethyl)-2-fluorobenzene (CAS No. 162744-41-6), a halogenated aromatic hydrocarbon of significant interest in synthetic chemistry. While experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes available information, including computed properties and comparative data from related isomers, to offer a valuable resource for its handling, application, and safety considerations. The document is structured to provide both foundational knowledge and practical insights for laboratory and developmental use, with a focus on its potential as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

Chemical Identity and Molecular Structure

This compound is a disubstituted benzene derivative featuring a chlorine atom, a chloromethyl group, and a fluorine atom. The unique arrangement of these substituents on the aromatic ring imparts specific reactivity and physical characteristics to the molecule.

Molecular Formula: C₇H₅Cl₂F

Molecular Weight: 179.02 g/mol [1][2]

CAS Number: 162744-41-6

IUPAC Name: this compound

The presence of both a benzylic chloride and a nuclear chlorine, in addition to the fluorine atom, creates a molecule with multiple reactive sites, making it a versatile building block in organic synthesis. The electron-withdrawing nature of the halogen atoms influences the reactivity of the aromatic ring and the chloromethyl group.

Physical and Chemical Properties

| Property | Value (or Estimated Value) | Source |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Odor | Benzene-like | [4] |

| Boiling Point | 208 °C (for isomer 55117-15-2) | [4] |

| Melting Point | 7 °C (for isomer 55117-15-2) | [4] |

| Density | Data not available | |

| Solubility in Water | Insoluble | [3][4] |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and ether.[3] |

Note: The provided boiling and melting points are for the isomer 1-Chloro-2-(chloromethyl)-3-fluorobenzene. While the values for this compound are expected to be in a similar range, they will not be identical due to differences in molecular symmetry and intermolecular forces.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of this compound would likely involve a multi-step process starting from a substituted benzene derivative. A plausible synthetic route could be the chloromethylation of 1-chloro-2-fluorobenzene. This reaction typically employs a source of formaldehyde, such as paraformaldehyde, and a chlorinating agent in the presence of a Lewis acid catalyst.

A general representation of this synthetic pathway is illustrated below:

Caption: A potential synthetic route to this compound.

It is crucial to control the reaction conditions to favor the formation of the desired isomer and minimize the production of other isomers. Purification of the final product would likely be achieved through distillation or chromatography.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Chloromethyl Group: This is a reactive site for nucleophilic substitution reactions. The benzylic position of the chlorine makes it a good leaving group, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules.

-

Aromatic Ring: The halogen substituents are deactivating and ortho-, para-directing for electrophilic aromatic substitution. However, the positions are already substituted, making further electrophilic substitution on the ring challenging.

-

Aryl Halides: The chlorine and fluorine atoms on the benzene ring are generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or with specific catalysts.

Applications in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific examples of the use of this compound in drug discovery are not prevalent in the literature, its structural motifs suggest its potential as a valuable intermediate.

The introduction of a substituted benzyl group can be a key step in the synthesis of various biologically active molecules. The chloromethyl functionality allows for the covalent attachment of this fragment to a core scaffold, while the chloro and fluoro substituents can influence factors such as:

-

Metabolic Stability: The presence of halogens can block sites of metabolism, increasing the half-life of a drug.

-

Binding Affinity: Halogen atoms can participate in halogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.

-

Lipophilicity: The introduction of halogens increases the lipophilicity of a molecule, which can affect its absorption, distribution, and cell permeability.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound was not available. However, based on the data for the isomer 1-Chloro-2-(chloromethyl)-3-fluorobenzene, the following precautions should be taken. This compound should be handled with extreme care by trained professionals in a well-ventilated area.

Hazard Identification (based on isomer 55117-15-2):

-

Corrosive: Causes severe skin burns and eye damage.[1]

-

Irritant: May cause respiratory irritation.

-

Health Hazards: Inhalation may cause chemical burns to the respiratory tract.[4] Ingestion can cause severe damage to the digestive tract.[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield. A lab coat is mandatory.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[4]

-

Hygiene: Wash hands thoroughly after handling.

Storage Recommendations

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

-

Store away from heat, sparks, and open flames.

The workflow for safe handling and storage is outlined in the following diagram:

References

- 1. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]

- 4. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to 1-Chloro-3-(chloromethyl)-2-fluorobenzene (CAS 55117-15-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3-(chloromethyl)-2-fluorobenzene (CAS 55117-15-2), a pivotal halogenated aromatic intermediate. Known synonymously as 2-chloro-6-fluorobenzyl chloride, this compound is a cornerstone in the synthesis of a range of pharmaceutical and agrochemical agents. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its reactivity with a focus on nucleophilic substitution, and presents its significant applications in drug development and crop protection. The content herein is curated to provide researchers and development professionals with the technical accuracy and field-proven insights necessary for its effective and safe utilization.

Introduction and Chemical Identity

This compound is a disubstituted toluene derivative characterized by the presence of a chloro, a chloromethyl, and a fluoro group on the benzene ring. This specific substitution pattern, particularly the ortho- and meta-positioning of the halogens relative to the reactive chloromethyl group, imparts a unique reactivity profile that is highly valued in multi-step organic synthesis.

The presence of the benzylic chloride functionality provides a primary site for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. The electronic effects of the aromatic chlorine and fluorine atoms modulate the reactivity of this benzylic position and can influence the properties of the resulting derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 55117-15-2 | |

| Molecular Formula | C₇H₅Cl₂F | |

| Molecular Weight | 179.02 g/mol | |

| Appearance | Colorless to light-colored liquid | [1] |

| Boiling Point | 208-210 °C | [2] |

| Melting Point | 7 °C | [2] |

| Density | 1.401 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.537 | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [2] |

| Flash Point | 93.4 °C (closed cup) | [4] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the side-chain chlorination of 2-chloro-6-fluorotoluene. This method is favored for its directness and scalability. The expertise in this synthesis lies in controlling the radical chlorination to favor the monochlorinated product over di- and tri-chlorinated byproducts.

Synthesis of the Precursor: 2-Chloro-6-fluorotoluene

The starting material, 2-chloro-6-fluorotoluene, is a critical precursor. It can be synthesized via several routes, with a common method being the diazotization of 2-chloro-6-fluoroaniline followed by a Sandmeyer-type reaction.[5]

Experimental Protocol: Side-Chain Chlorination of 2-Chloro-6-fluorotoluene

This protocol is a self-validating system where reaction progress is monitored to ensure the desired product distribution. The causality behind the choice of a radical initiator or UV light is to generate chlorine radicals, which are essential for the selective abstraction of a benzylic hydrogen.

Materials:

-

Chlorine gas (Cl₂)

-

Radical initiator (e.g., dibenzoyl peroxide) or a UV lamp (e.g., metal halide lamp)[8][9]

-

Phosphorus trichloride (PCl₃) (optional)[9]

-

Nitrogen gas (N₂)

-

Reaction vessel (e.g., four-neck glass reaction flask) with a reflux condenser, gas inlet, thermometer, and a tail gas absorption system (e.g., a sodium hydroxide scrubber).

Procedure:

-

Reaction Setup: In a four-neck glass reaction flask, charge 2-chloro-6-fluorotoluene and, optionally, a catalytic amount of phosphorus trichloride. The addition of PCl₃ can improve the product quality by minimizing side reactions.[9]

-

Initiation: Heat the mixture to 180 °C. Initiate the radical reaction by either adding a radical initiator or by irradiating the mixture with a metal halide lamp.[9]

-

Chlorination: Introduce chlorine gas into the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and maintained.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the relative amounts of the starting material, the desired monochlorinated product (this compound), and the di- and tri-chlorinated byproducts.[9]

-

Termination: Once the desired conversion is achieved (typically when the concentration of the starting material is low and the formation of dichlorinated byproduct begins to increase significantly), stop the flow of chlorine gas.

-

Work-up: Purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and hydrogen chloride. The crude product can be used directly in some applications or purified by vacuum distillation.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems primarily from the high reactivity of the benzylic chloride. This site is highly susceptible to nucleophilic substitution (Sₙ2) reactions, providing a versatile handle for the introduction of various functionalities. The aryl chloride, in contrast, is significantly less reactive towards nucleophilic aromatic substitution unless under harsh conditions or with specific activation.

Nucleophilic Substitution Reactions

The benzylic carbon is electrophilic and readily attacked by a wide range of nucleophiles.

Application in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs).

-

Flucloxacillin Synthesis: This compound is a precursor for the synthesis of 2-chloro-6-fluorobenzaldehyde, which is a crucial intermediate in the production of the penicillinase-resistant antibiotic flucloxacillin.[10][11] The synthesis involves the conversion of the aldehyde to an isoxazole derivative, which is then coupled with 6-aminopenicillanic acid.[10]

-

Arprinocid Synthesis: It is used in the preparation of the anticoccidial drug arprinocid via a reaction with adenine, demonstrating a direct nucleophilic substitution by the amine group of adenine on the benzylic chloride.[4][8][12]

-

Other Pharmaceutical Intermediates: It serves as a reactant in the synthesis of various other compounds with potential biological activity, such as 9-substituted adenines and 3-benzylsulfanyl derivatives of 1,2,4-triazole, which have been investigated for their antimycobacterial properties.[4][12]

Application in Agrochemical Synthesis

This versatile intermediate is also employed in the agrochemical industry for the production of high-efficiency, low-toxicity fungicides.[8] The 2-chloro-6-fluorobenzyl moiety is incorporated into the final molecular structure to enhance the biological activity and physicochemical properties of the agrochemical.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by a singlet for the benzylic protons (CH₂) and a complex multiplet pattern for the three aromatic protons. The benzylic protons typically appear in the range of 4.5-5.0 ppm. The aromatic protons will show coupling to each other and to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The benzylic carbon (CH₂) typically resonates around 40-45 ppm. The aromatic carbons will appear in the range of 110-140 ppm, with their chemical shifts influenced by the attached halogens. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 178, 180, and 182, corresponding to the different isotopic combinations of the two chlorine atoms. A prominent fragment is the loss of a chlorine radical from the benzylic position to form the 2-chloro-6-fluorobenzyl cation at m/z 143 and 145.[13]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C-C stretching in the aromatic ring (around 1400-1600 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).[14]

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.

-

Hazards: It causes severe skin burns and eye damage.[4] It is also a lachrymator (causes tearing).[2] Inhalation of vapors can cause respiratory tract irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield when handling this compound.[4]

-

Handling: All work should be conducted in a well-ventilated fume hood.[2] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, alcohols, and amines.[2]

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its unique reactivity, primarily centered on the benzylic chloride, allows for the efficient construction of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective application in research and development. This guide provides the foundational knowledge for scientists and professionals to leverage the full potential of this important chemical building block.

References

- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 2-氯-6-氟氯苄 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 13C NMR [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]

- 7. innospk.com [innospk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 1H NMR [m.chemicalbook.com]

- 13. 2-Chloro-6-fluorobenzyl alcohol [webbook.nist.gov]

- 14. 2-Chloro-6-fluorobenzyl chloride [webbook.nist.gov]

Spectroscopic Characterization of 1-Chloro-2-(chloromethyl)-3-fluorobenzene: A Technical Guide

Introduction: Navigating the Nomenclature

In the landscape of complex organic molecules, precise nomenclature is paramount for unambiguous identification. The subject of this guide, bearing the CAS Number 55117-15-2, is correctly identified by the IUPAC name 1-Chloro-2-(chloromethyl)-3-fluorobenzene .[1][2] It is crucial to note that this nomenclature differs from the user-provided "1-Chloro-3-(chloromethyl)-2-fluorobenzene," a common point of confusion for substituted aromatics. This guide will proceed using the correct IUPAC name and its corresponding structural data.

This document serves as an in-depth technical resource for researchers and professionals in drug development, providing a comprehensive overview of the spectroscopic data integral to the structural elucidation and quality control of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Identity and Structure

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | [1] |

| CAS Number | 55117-15-2 | [1][2] |

| Molecular Formula | C₇H₅Cl₂F | [1][2][3] |

| Molecular Weight | 179.02 g/mol | [1][2][3] |

| Synonyms | 2-Chloro-6-fluorobenzyl chloride, α,2-Dichloro-6-fluorotoluene | [1] |

The structural formula, presented below, dictates the electronic environments of each atom, which in turn governs the output of spectroscopic analysis.

Caption: Molecular structure of 1-Chloro-2-(chloromethyl)-3-fluorobenzene.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule. For 1-Chloro-2-(chloromethyl)-3-fluorobenzene, we anticipate distinct signals for the aromatic protons and the benzylic protons of the chloromethyl group.

Anticipated ¹H NMR Spectral Features

The aromatic region (typically 6.5-8.0 ppm) will exhibit complex splitting patterns due to spin-spin coupling between the three adjacent protons. The electron-withdrawing effects of the fluorine and chlorine atoms will deshield these protons, shifting them downfield. The chloromethyl group's protons, being adjacent to an electronegative chlorine and the aromatic ring, are expected to appear as a singlet in the range of 4.5-5.0 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic (H-4, H-5, H-6) | ~7.0 - 7.5 | Multiplet | 3H |

| Chloromethyl (-CH₂Cl) | ~4.8 | Singlet | 2H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Chloro-2-(chloromethyl)-3-fluorobenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer, such as a Bruker AC-300.[1]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32, to ensure adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1.0 seconds.

-

Acquisition Time: ~3-4 seconds.

-

Spectral Width: 0-15 ppm.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure will produce a distinct signal.

Anticipated ¹³C NMR Spectral Features

We expect a total of 7 distinct signals, corresponding to the 6 carbons of the benzene ring and the single carbon of the chloromethyl group. The chemical shifts will be heavily influenced by the attached substituents. The carbons directly bonded to fluorine and chlorine (C-3 and C-1, respectively) will be significantly downfield. Furthermore, the carbon bonded to fluorine (C-3) is expected to show a large one-bond coupling constant (¹JC-F), resulting in a doublet.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C-Cl | ~130 - 135 | Small |

| C-CH₂Cl | ~135 - 140 | Yes |

| C-F | ~158 - 163 | Large (¹JC-F) |

| Aromatic C-H | ~125 - 130 | Yes |

| Aromatic C-H | ~120 - 125 | Yes |

| Aromatic C-H | ~115 - 120 | Yes |

| -CH₂Cl | ~40 - 45 | No |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: A 75 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Number of Scans: 512-1024, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2.0 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline corrections. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Anticipated Mass Spectrum Features

The presence of two chlorine atoms is a key feature that will dominate the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion peak will appear as a cluster of peaks at m/z 178 (M), 180 (M+2), and 182 (M+4) with a characteristic intensity ratio of approximately 9:6:1.

The fragmentation will likely proceed through the loss of stable radicals or neutral molecules. Key fragmentation pathways include the loss of a chlorine radical (•Cl) and the loss of the chloromethyl radical (•CH₂Cl), leading to the formation of stable carbocations.

Caption: Proposed major fragmentation pathways for 1-Chloro-2-(chloromethyl)-3-fluorobenzene.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum. Compare the observed fragmentation pattern and isotopic distribution with theoretical predictions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Anticipated IR Absorption Bands

The IR spectrum of 1-Chloro-2-(chloromethyl)-3-fluorobenzene will be characterized by absorptions corresponding to the aromatic ring and the halogenated alkyl group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | -CH₂- |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1150 | C-F Stretch | Aryl-Fluoride |

| 800 - 600 | C-Cl Stretch | Aryl-Chloride |

| 750 - 650 | C-Cl Stretch | Alkyl-Chloride |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Substitution Pattern |

These bands provide a unique "fingerprint" for the molecule, useful for rapid identification and quality assessment.[4][5][6]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: No specific preparation is needed for a liquid sample when using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR crystal.

-

Acquisition:

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire a background spectrum of the clean, empty crystal.

-

Acquire the sample spectrum.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Conclusion

The structural integrity of 1-Chloro-2-(chloromethyl)-3-fluorobenzene can be unequivocally confirmed through a synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. From the proton and carbon environments detailed by NMR, to the molecular weight and fragmentation pathways revealed by MS, and the characteristic functional group vibrations identified by IR, these spectroscopic methods form the cornerstone of analytical chemistry for this compound. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently characterize and qualify this important chemical entity.

References

- 1. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | CAS 55117-15-2 [matrix-fine-chemicals.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

Harnessing the Power of Fluorine: A Guide to the Synthetic Applications of Fluorinated Benzyl Chlorides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated benzyl chlorides represent a class of uniquely powerful and versatile building blocks in modern organic synthesis. The strategic incorporation of fluorine atoms onto the aromatic ring of benzyl chloride profoundly influences the molecule's electronic properties and reactivity, while the benzylic chloride provides a reactive handle for a multitude of chemical transformations. This guide offers an in-depth exploration of the applications of these reagents, moving beyond simple reaction catalogs to provide a mechanistic understanding and practical, field-proven insights. We will delve into their core reactivity, explore their utility in key synthetic transformations such as nucleophilic substitutions and cross-coupling reactions, and highlight their pivotal role in the development of pharmaceuticals and agrochemicals. This document is intended to serve as a comprehensive resource for researchers and professionals seeking to leverage the unique advantages of fluorinated benzyl chlorides in their synthetic endeavors.

Introduction: The Strategic Advantage of Fluorine in Benzyl Chlorides

Benzyl chloride itself is a foundational reagent in organic chemistry, primarily used to introduce the benzyl group, a common protecting group and structural motif.[1] The introduction of one or more fluorine atoms onto the aromatic ring, however, elevates this simple halide into a high-value synthetic intermediate. This strategic fluorination imparts a unique combination of properties that are highly sought after, particularly in the life sciences.[2]

The advantages stem from the fundamental nature of fluorine:

-

Electronic Modulation: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This alters the electron density of the aromatic ring and influences the reactivity of the benzylic C-Cl bond.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically labile position can block oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.[2]

-

Enhanced Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance its bioavailability.[2]

-

Conformational Control and Binding Affinity: The introduction of fluorine can alter the conformation of a molecule and its pKa, potentially leading to stronger and more selective binding to biological targets.[2]

Fluorinated benzyl chlorides are typically synthesized via methods such as the direct radical chlorination of fluorinated toluenes or the chloromethylation of fluorinated benzene derivatives.[3][4][5] Their true value, however, lies in their application as versatile precursors for a wide range of more complex molecules.[2]

Core Reactivity and Mechanistic Considerations

The primary site of reactivity in a fluorinated benzyl chloride is the C(sp³)-Cl bond. This bond is readily cleaved in the presence of nucleophiles or under the conditions of transition-metal catalysis. The reactions typically proceed through classic SN1 or SN2 pathways, and the presence of fluorine on the ring plays a crucial role in dictating the operative mechanism.

In an SN1 reaction , the rate-determining step is the formation of a benzylic carbocation. The strong electron-withdrawing nature of fluorine would destabilize an adjacent positive charge, potentially slowing down an SN1 pathway compared to non-fluorinated analogues. Conversely, in an SN2 reaction , the nucleophile attacks the electrophilic benzylic carbon in a concerted step. The inductive effect of fluorine can increase the electrophilicity of this carbon, making it more susceptible to nucleophilic attack.[6] Therefore, the choice of substrate, nucleophile, and reaction conditions determines the dominant mechanistic pathway.

Caption: General SN1 and SN2 pathways for fluorinated benzyl chlorides.

Key Synthetic Applications

Nucleophilic Substitution: The Workhorse Reaction

The most common application of fluorinated benzyl chlorides is as electrophiles in nucleophilic substitution reactions. They serve as versatile reagents for introducing the fluorinated benzyl moiety into a wide range of molecules.[2] This strategy is fundamental in building precursors for pharmaceuticals, agrochemicals, and materials science.[2][3]

Common nucleophiles include:

-

O-Nucleophiles: Alcohols and phenols react to form benzyl ethers. This is widely used for installing benzyl protecting groups or for synthesizing diaryl ether linkages found in many bioactive molecules.

-

N-Nucleophiles: Amines readily displace the chloride to form secondary or tertiary amines, or quaternary ammonium salts, which are used as surfactants.[1]

-

S-Nucleophiles: Thiols react to form thioethers, a common functional group in pharmaceuticals.

-

C-Nucleophiles: Cyanide ions yield benzyl cyanides, which are important precursors to phenylacetic acids used in drug synthesis.[1] Grignard reagents can also be used, though care must be taken to avoid side reactions.[1]

Table 1: Representative Nucleophilic Substitution Reactions

| Fluorinated Benzyl Chloride | Nucleophile | Product Type | Typical Conditions | Yield (%) |

| 4-Fluorobenzyl chloride | Phenol | Benzyl Ether | K₂CO₃, Acetone, Reflux | >90 |

| 2-Fluorobenzyl chloride | Sodium Azide | Benzyl Azide | DMF, 25 °C | >95 |

| 3,4-Difluorobenzyl chloride | Sodium Cyanide | Benzyl Cyanide | DMSO, 60 °C | ~85 |

| 4-Fluorobenzyl chloride | Pyrrolidine | Tertiary Amine | K₂CO₃, CH₃CN, 50 °C | >90 |

| 2,6-Difluorobenzyl chloride | Sodium Thiophenoxide | Thioether | Ethanol, Reflux | ~90 |

Detailed Protocol: Synthesis of 1-(4-Fluorobenzyloxy)-4-nitrobenzene

This protocol details a standard Williamson ether synthesis, a robust and high-yielding method that exemplifies the utility of fluorinated benzyl chlorides.

Materials:

-

4-Fluorobenzyl chloride (1.45 g, 10.0 mmol)

-

4-Nitrophenol (1.39 g, 10.0 mmol)

-

Potassium carbonate (K₂CO₃), anhydrous (2.07 g, 15.0 mmol)

-

Acetone, anhydrous (50 mL)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol, potassium carbonate, and acetone.

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add 4-fluorobenzyl chloride to the mixture via syringe.

-

Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium salts and wash with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from ethanol to yield the pure 1-(4-fluorobenzyloxy)-4-nitrobenzene as a pale yellow solid.

Causality and Trustworthiness: The use of a weak base (K₂CO₃) and a polar aprotic solvent (acetone) favors an SN2 mechanism. K₂CO₃ is sufficient to deprotonate the phenol without promoting elimination or hydrolysis of the benzyl chloride. The protocol is self-validating as the reaction can be easily monitored by TLC for consumption of starting materials, and the product is a stable, crystalline solid that can be purified by standard recrystallization, with purity confirmed by melting point and spectroscopic methods (NMR, IR).

Transition Metal-Catalyzed Cross-Coupling Reactions

While nucleophilic substitution is prevalent, the development of methods for the cross-coupling of C(sp³)-electrophiles has opened new avenues for the application of fluorinated benzyl chlorides. These reactions allow for the formation of C-C and C-heteroatom bonds that are otherwise difficult to construct.[7]

Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides has been shown to be effective, avoiding the need for a terminal reductant.[8][9] Cobalt complexes have been used to catalyze the asymmetric cross-coupling of fluorinated secondary benzyl bromides with aryl zincates.[10] Furthermore, Stille cross-coupling has been developed to react α-(trifluoromethyl)-benzyl chlorides with allylstannanes.[11] These advanced methods significantly expand the synthetic toolbox, enabling the incorporation of the fluorinated benzyl motif into complex molecular architectures.

References

- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Cobalt-Catalyzed Asymmetric Cross-Coupling Reaction of Fluorinated Secondary Benzyl Bromides with Lithium Aryl Boronates/ZnBr2 [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

1-Chloro-3-(chloromethyl)-2-fluorobenzene as a chemical intermediate

An In-Depth Technical Guide to 1-Chloro-2-(chloromethyl)-3-fluorobenzene as a Chemical Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Profile of a Versatile Synthetic Building Block

1-Chloro-2-(chloromethyl)-3-fluorobenzene, also known by its synonym 2-Chloro-6-fluorobenzyl chloride, is a halogenated aromatic hydrocarbon that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its strategic importance is primarily recognized in the pharmaceutical and agrochemical industries, where it serves as a foundational component for constructing active pharmaceutical ingredients (APIs) and potent crop protection agents.[2][3]

The molecule's utility is derived from its distinct structural features: a benzene ring substituted with two different halogens (chlorine and fluorine) and a highly reactive chloromethyl (benzylic chloride) group. This unique combination of functional groups provides multiple, predictable reaction sites, allowing for controlled, sequential modifications. The fluorine and chlorine atoms on the aromatic ring modulate the electronic properties and reactivity of the benzene core, while the chloromethyl group serves as an electrophilic handle for introducing the entire substituted benzyl moiety into a target structure via nucleophilic substitution.

This guide provides a comprehensive technical overview of 1-Chloro-2-(chloromethyl)-3-fluorobenzene, detailing its physicochemical properties, synthesis, core reactivity, and established safety protocols, offering field-proven insights for its effective application in research and development.

Physicochemical and Safety Data

A thorough understanding of a chemical's properties is fundamental to its successful application and safe handling. The key data for 1-Chloro-2-(chloromethyl)-3-fluorobenzene (CAS No. 55117-15-2) are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-chloro-2-(chloromethyl)-3-fluorobenzene | [4][5] |

| Synonyms | 2-Chloro-6-fluorobenzyl chloride, alpha,2-Dichloro-6-fluorotoluene | [4][6][7] |

| CAS Number | 55117-15-2 | [4][5] |

| Molecular Formula | C₇H₅Cl₂F | [4][5][6] |

| Molecular Weight | 179.02 g/mol | [4][5][6] |

| Appearance | Clear, colorless to light yellow liquid | [2][8] |

| Odor | Benzene-like or characteristic chloro-aromatic odor | [2][8] |

| Boiling Point | 208 °C | [8] |

| Melting Point | 7 °C | [8] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, toluene).[2][8] | |

| Stability | Stable under normal storage conditions.[2][8] |

Safety and Handling Synopsis

Hazard Identification: This compound is classified as hazardous. It causes severe skin burns and eye damage.[4] Inhalation can lead to chemical burns of the respiratory tract and may cause central nervous system depression at high concentrations.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use only in a well-ventilated area or outdoors.[9]

-

Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[2][8] Keep away from heat, sparks, open flames, moisture, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[8]

-

First Aid: In case of contact with eyes, rinse immediately and extensively with plenty of water for at least 30 minutes and get immediate medical aid.[8] For skin contact, flush with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8] If inhaled, remove to fresh air; if breathing is difficult, administer oxygen.[8] If ingested, do NOT induce vomiting; give 2-4 cupfuls of milk or water if the victim is conscious and alert, and seek immediate medical attention.[8]

Synthesis Route: From Substituted Toluene to Benzylic Chloride

The primary industrial synthesis of 1-Chloro-2-(chloromethyl)-3-fluorobenzene is achieved through the side-chain chlorination of 3-Chloro-2-fluorotoluene.[10] This transformation is a cornerstone of industrial organic chemistry, relying on a free-radical mechanism.

Causality of Method Selection: The benzylic C-H bonds of the methyl group on the toluene derivative are significantly weaker than the aromatic C-H bonds. This energetic favorability allows for selective hydrogen abstraction by a chlorine radical, initiating a chain reaction at the desired position without affecting the aromatic ring. This reaction is typically initiated by UV light or a chemical radical initiator. The presence of the fluorine substituent is unlikely to interfere with the radical generation process.[11][12]

Experimental Protocol: Free-Radical Side-Chain Chlorination

-

Reactor Setup: A reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a UV lamp is charged with 3-Chloro-2-fluorotoluene.

-

Initiation: The reaction mixture is heated to a temperature that facilitates the reaction while minimizing byproducts (typically 100-150°C). The UV lamp is turned on to initiate the homolytic cleavage of chlorine gas.

-

Chlorination: Chlorine gas (Cl₂) is bubbled through the heated liquid. The reaction is exothermic, and the rate of chlorine addition must be controlled to maintain the desired temperature.

-

Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to track the conversion of the starting material and the formation of the mono-chlorinated product versus di- and tri-chlorinated byproducts.

-

Termination: Once the desired conversion is achieved, the chlorine gas flow and the UV lamp are turned off.

-

Work-up and Purification: The reaction mixture is cooled, and any dissolved hydrogen chloride (HCl) gas is removed by purging with an inert gas (e.g., nitrogen). The crude product is then purified by fractional distillation under reduced pressure to isolate 1-Chloro-2-(chloromethyl)-3-fluorobenzene from unreacted starting material and over-chlorinated products.

Caption: Synthesis workflow for 1-Chloro-2-(chloromethyl)-3-fluorobenzene.

Core Reactivity and Synthetic Applications

The synthetic versatility of this intermediate stems from two primary sites of reactivity: the electrophilic benzylic carbon and the substituted aromatic ring.

Nucleophilic Substitution: The Workhorse Reaction

The chloromethyl group (-CH₂Cl) is the molecule's most reactive center. As a primary benzylic halide, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The adjacent benzene ring stabilizes the transition state, accelerating the displacement of the chloride ion by a wide range of nucleophiles. This reaction is the principal method for incorporating the 2-chloro-6-fluorobenzyl moiety into larger molecules.

Mechanism Rationale: The Sₙ2 pathway is favored due to the low steric hindrance at the primary carbon and the instability of the primary carbocation that would be required for an Sₙ1 mechanism.[13]

Caption: Key nucleophilic substitution pathways for the title compound.

Generalized Protocol for Sₙ2 Reaction:

-

Setup: In a dry, inert atmosphere (e.g., under nitrogen), a suitable solvent (e.g., acetone, DMF, or acetonitrile) is charged into a reaction flask.

-

Nucleophile Addition: The chosen nucleophile (e.g., sodium cyanide, a primary/secondary amine, sodium alkoxide), typically 1.0 to 1.2 molar equivalents, is dissolved or suspended in the solvent.

-

Substrate Addition: 1-Chloro-2-(chloromethyl)-3-fluorobenzene (1.0 molar equivalent) is added to the mixture, often dropwise, while monitoring the temperature.

-

Reaction: The mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

-

Work-up: The reaction is quenched (e.g., with water), and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified, typically by column chromatography or recrystallization, to yield the desired substituted product.

This reactivity is fundamental to its role in drug development, where it can be used to link the benzyl fragment to heterocyclic systems or other pharmacophores.[2]

Electrophilic Aromatic Substitution (EAS): A Modulated Reactivity

While the benzylic position is the primary reactive site, the aromatic ring can also undergo substitution. However, its reactivity is significantly influenced by the existing substituents:

-

-F (Fluoro): Strongly deactivating, ortho, para-directing.

-

-Cl (Chloro): Strongly deactivating, ortho, para-directing.

-

-CH₂Cl (Chloromethyl): Weakly deactivating, ortho, para-directing.

Expert Insight: The cumulative effect of two strongly deactivating halogens makes the ring electron-deficient and thus highly resistant to common electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or acylation.[14][15] These reactions require highly activated aromatic systems and are generally not successful with deactivated rings. Therefore, while theoretically possible under harsh conditions, functionalizing the aromatic ring of this intermediate is challenging and often synthetically impractical. Scientists typically build the desired aromatic substitution pattern before the side-chain chlorination step.

Conclusion

1-Chloro-2-(chloromethyl)-3-fluorobenzene is a high-value chemical intermediate whose utility is defined by the predictable and robust reactivity of its benzylic chloride group. Its primary application lies in serving as an electrophilic building block for the construction of more complex molecules through Sₙ2 reactions. While the aromatic ring itself is deactivated towards further substitution, the compound's stability, well-defined reactivity, and established synthesis routes make it an indispensable tool for medicinal chemists and process development scientists in the pharmaceutical and agrochemical sectors. A firm grasp of its properties, synthesis, and dominant reaction pathways, coupled with stringent adherence to safety protocols, is essential for leveraging its full synthetic potential.

References

- 1. innospk.com [innospk.com]

- 2. 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | CAS 55117-15-2 [matrix-fine-chemicals.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 1-Chloro-2-(chloromethyl)-3-fluorobenzene - CAS:55117-15-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-CHLORO-2-FLUOROTOLUENE | 85089-31-2 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Chloro-3-(chloromethyl)-2-fluorobenzene

Introduction: A Differentiated Dihalide for Advanced Synthesis

1-Chloro-3-(chloromethyl)-2-fluorobenzene is a disubstituted aromatic compound that presents a compelling case study in chemoselectivity for researchers in medicinal chemistry and materials science. Possessing two distinct carbon-chlorine bonds—a benzylic chloride and an aryl chloride—this molecule offers two potential sites for nucleophilic attack. The electronic environment of the benzene ring, shaped by the ortho-fluorine and meta-chloromethyl substituents, dictates a profound difference in the reactivity of these two positions. This guide provides an in-depth analysis of the underlying mechanistic principles and offers detailed protocols for achieving selective nucleophilic substitution at either the highly reactive benzylic position or the more inert aryl position. Understanding this differential reactivity is paramount for the strategic design of complex molecular architectures.

Part 1: The Dichotomy of Reactivity - Mechanistic Insights

The disparate reactivity of the two chlorine atoms in this compound stems from the fundamental differences between benzylic and aryl halides.

1.1 The Highly Labile Benzylic Chloride

The chlorine atom of the chloromethyl group (-CH₂Cl) is a benzylic halide. It is exceptionally susceptible to nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms.

-

Sₙ2 Pathway: The direct displacement of the chloride by a nucleophile is favored due to the relatively unhindered nature of the primary carbon.

-

Sₙ1 Pathway: The proximity of the benzene ring provides significant resonance stabilization to the incipient benzyl carbocation that would form upon chloride departure, making this a viable pathway, especially with weaker nucleophiles or in polar protic solvents.

This inherent reactivity makes the chloromethyl group the primary target for nucleophilic attack under mild conditions.

1.2 The Inert Aryl Chloride and the Path to its Substitution

In stark contrast, the chlorine atom directly attached to the benzene ring is an aryl halide. Aryl halides are notoriously unreactive towards classical Sₙ1 and Sₙ2 reactions. This is due to the C(sp²)–Cl bond being stronger than a C(sp³)–Cl bond and the steric hindrance of the aromatic ring preventing the backside attack required for an Sₙ2 mechanism. Furthermore, the formation of a phenyl cation in an Sₙ1 pathway is energetically unfavorable.

Substitution at the aryl chloride is achievable, however, through a Nucleophilic Aromatic Substitution (SₙAr) mechanism. This pathway is contingent on three key factors:

-

A good leaving group (in this case, chloride).

-

A strong nucleophile.

-

The presence of electron-withdrawing groups positioned ortho and/or para to the leaving group.

In this compound, the fluorine atom is in the ortho position. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). This effect is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SₙAr reaction.[1][2] The rate-determining step in SₙAr is typically the initial attack of the nucleophile to form this intermediate, and the stabilization afforded by the ortho-fluorine lowers the activation energy for this step.[2] The chloromethyl group in the meta position has a weak electron-withdrawing inductive effect.

Therefore, while the benzylic chloride will react under mild conditions, forcing conditions are necessary to induce substitution at the aryl chloride.

Part 2: Selective Substitution at the Benzylic Position: Protocols and Applications

The high reactivity of the benzylic chloride allows for a wide range of transformations under relatively mild conditions, leaving the aryl chloride untouched. This selectivity is the cornerstone of the synthetic utility of this compound.

Synthesis of Benzylic Amines

The reaction with primary or secondary amines provides straightforward access to substituted benzylamines, which are prevalent motifs in pharmaceutical compounds.

Protocol 2.1.1: Synthesis of N-((3-chloro-2-fluorophenyl)methyl)aniline

-

Objective: To demonstrate a typical N-alkylation using an aromatic amine.

-

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in acetonitrile (0.2 M), add aniline (1.1 eq) followed by potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-((3-chloro-2-fluorophenyl)methyl)aniline.

-

Synthesis of Benzylic Ethers

Alkoxides, generated from alcohols and a base, are excellent nucleophiles for the synthesis of benzyl ethers.

Protocol 2.2.1: Synthesis of 1-chloro-3-(methoxymethyl)-2-fluorobenzene

-

Objective: To illustrate the formation of a benzyl ether using a simple alkoxide.

-

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

-

Procedure:

-

In a round-bottom flask, prepare a solution of sodium methoxide in methanol (e.g., 25 wt% solution).

-

To a stirred solution of this compound (1.0 eq) in methanol (0.3 M), add the sodium methoxide solution (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or Gas Chromatography (GC).

-

Once the starting material is consumed, carefully quench the reaction with water.

-

Extract the product with diethyl ether (2 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to afford the crude 1-chloro-3-(methoxymethyl)-2-fluorobenzene, which can be further purified by distillation if necessary.

-

Synthesis of Benzylic Thioethers

Thiols are potent nucleophiles and readily react with benzylic halides to form thioethers, often in the presence of a mild base.

Protocol 2.3.1: Synthesis of (3-chloro-2-fluorobenzyl)(phenyl)sulfane

-

Objective: To demonstrate the formation of a thioether with an aryl thiol.

-

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.4 M), add thiophenol (1.1 eq) at room temperature.

-

After stirring for 15 minutes, add a solution of this compound (1.0 eq) in a small amount of DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure (3-chloro-2-fluorobenzyl)(phenyl)sulfane.

-

Part 3: The Challenge of Aryl Substitution - A Protocol for SₙAr

Displacing the aryl chloride requires significantly more forcing conditions to overcome the higher activation energy of the SₙAr pathway. The ortho-fluorine atom is key to enabling this transformation.

3.1 Considerations for SₙAr on this compound

-

High Temperature: Elevated temperatures are typically necessary to provide sufficient energy for the nucleophilic attack on the electron-deficient aromatic ring.[3]

-

Strong Nucleophile/Base: A potent nucleophile is required. In many cases, a strong base is also used, which can deprotonate the nucleophile, increasing its reactivity.

-

Polar Aprotic Solvent: Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive.

-

Potential for Side Reactions: It is crucial to note that under these harsh conditions, the benzylic chloride may also react, or the product of the initial benzylic substitution could undergo subsequent SₙAr. For selective SₙAr, it may be necessary to first convert the chloromethyl group to a less reactive functionality. However, the following protocol aims for direct substitution at the aryl position.

Protocol 3.1.1: Proposed Synthesis of 3-(chloromethyl)-2-fluoro-N-phenylaniline

-

Objective: To propose a viable protocol for the SₙAr reaction at the aryl chloride position.

-

Materials:

-

This compound

-

Aniline

-

Potassium hydroxide (KOH)

-

Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

In a sealed reaction vessel suitable for high temperatures, combine this compound (1.0 eq), aniline (2.5 eq), and powdered potassium hydroxide (3.0 eq) in anhydrous DMSO (0.5 M).[4]

-

Inert the atmosphere with nitrogen or argon.

-

Heat the reaction mixture to 130-140 °C and stir vigorously for 24 hours.[4]

-

Caution: The reaction is under pressure at this temperature.

-

Monitor the reaction progress by GC-MS, looking for the formation of the desired product and consumption of the starting material.

-

Cool the reaction mixture to room temperature, then carefully pour it into a beaker of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product will likely be a mixture. Purify by column chromatography to isolate the desired 3-(chloromethyl)-2-fluoro-N-phenylaniline.

-

Part 4: Data Presentation and Visualization

Comparative Data Table

The following table summarizes the typical reaction conditions for selective nucleophilic substitution on this compound.

| Position of Substitution | Nucleophile (Example) | Solvent | Base (if applicable) | Temperature (°C) | Typical Reaction Time (h) |

| Benzylic (-CH₂Cl) | Aniline | Acetonitrile | K₂CO₃ | 60-70 | 4-6 |

| Benzylic (-CH₂Cl) | Sodium Methoxide | Methanol | N/A | Room Temp. | 2-4 |

| Benzylic (-CH₂Cl) | Thiophenol | DMF | K₂CO₃ | Room Temp. | 1-2 |

| Aryl (-Cl) | Aniline | DMSO | KOH | 130-140 | 24 |

Reaction Pathway Visualization

Caption: Reaction pathways for selective nucleophilic substitution.

Experimental Workflow Visualization

Caption: Generalized experimental workflows.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of 1-Chloro-3-(chloromethyl)-2-fluorobenzene in Modern Pharmaceutical Synthesis

Introduction: A Versatile Building Block with Dual Reactivity

1-Chloro-3-(chloromethyl)-2-fluorobenzene, also known by its IUPAC name 2-chloro-6-fluorobenzyl chloride (CAS No. 55117-15-2), is a pivotal intermediate in the landscape of pharmaceutical and agrochemical synthesis.[1][2] Its utility stems from a unique structural arrangement: a benzene ring substituted with a fluorine atom, an aromatic chlorine, and a chloromethyl group. This configuration provides two distinct reactive sites, the benzylic chloride and the aryl chloride, with significantly different reactivities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this versatile building block, focusing on its reactivity, key transformations, and detailed synthetic protocols.

The primary locus of reactivity on this compound is the benzylic chloride of the chloromethyl group. This site is highly susceptible to nucleophilic substitution (both SN1 and SN2 mechanisms), making it an excellent electrophile for forging new carbon-heteroatom bonds.[2][3] In stark contrast, the chlorine atom directly attached to the aromatic ring is substantially less reactive towards nucleophilic aromatic substitution due to the high energy of the Meisenheimer intermediate and the sp² hybridization of the carbon atom.[3] This pronounced difference in reactivity allows for selective functionalization of the benzylic position, a cornerstone of its utility in multi-step synthetic campaigns.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55117-15-2 | [4] |

| Molecular Formula | C7H5Cl2F | [4] |

| Molecular Weight | 179.02 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 208-210 °C | [6] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [5] |

Core Applications in Pharmaceutical Synthesis: A Mechanistic Overview

The strategic value of this compound lies in its ability to introduce the 2-chloro-6-fluorobenzyl moiety into a target molecule. This substituent is found in a range of biologically active compounds, where the halogen atoms can modulate factors such as metabolic stability, binding affinity, and lipophilicity.[2] The primary synthetic transformations involving this reagent are nucleophilic substitutions at the benzylic carbon with nitrogen, oxygen, and sulfur nucleophiles.

Figure 1: Key synthetic pathways involving this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Adenine Derivatives (Precursors for Arprinocid)

This protocol details the alkylation of adenine with this compound, a key step in the synthesis of the anticoccidial drug arprinocid.[7] The reaction proceeds via nucleophilic attack of the deprotonated adenine nitrogen onto the benzylic carbon.

Workflow:

Figure 2: Workflow for the synthesis of 9-(2-chloro-6-fluorobenzyl)adenine.

Materials:

-

Adenine

-

This compound

-

Sodium hydroxide (NaOH)

-

n-Hexane

-

Deionized water

-

Phase transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer

Procedure:

-

Base Preparation: In the reaction vessel, prepare an aqueous solution of sodium hydroxide.

-

Nucleophile Dissolution: Add adenine to the NaOH solution and stir for approximately 15 minutes until it is fully dissolved.[7]

-

Temperature Control: Cool the reaction mixture to room temperature using a water bath.

-

Reagent Addition: Sequentially add n-hexane, the phase transfer catalyst, and then this compound to the stirring mixture.[7]

-

Reaction: Heat the mixture to reflux and maintain for 8-9 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration.

-

Drying: Dry the collected crude product in a vacuum oven to yield the desired 9-(2-chloro-6-fluorobenzyl)adenine.

Causality and Insights:

-

Base: Sodium hydroxide deprotonates the N9 position of adenine, increasing its nucleophilicity.

-

Solvent System: The biphasic n-hexane/water system is employed in conjunction with a phase transfer catalyst (PTC). The PTC transports the deprotonated adenine from the aqueous phase to the organic phase where the electrophile resides, facilitating the reaction.

-

Temperature: Refluxing provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

Protocol 2: Synthesis of 2-Chloro-6-fluorobenzaldehyde via Hydrolysis

This compound can be converted to the valuable intermediate 2-chloro-6-fluorobenzaldehyde, which is a precursor for the antibacterial agent flucloxacillin.[7][8] This transformation is a hydrolysis reaction, which can be challenging under standard conditions but is facilitated by the use of a solid acid catalyst.

Materials:

-

This compound (as part of a mixture from the chlorination of 2-chloro-6-fluorotoluene)

-

Iron-based solid superacid (e.g., SO42-/Fe3O4)[7]

-

Deionized water

-

Reaction vessel equipped for high-temperature reactions and addition of liquids

Procedure:

-

Catalyst Charging: Add the iron-based solid superacid catalyst to the reaction vessel containing the crude chlorination mixture (which includes 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride).[8]

-

Hydrolysis: Heat the mixture to 180 °C. Slowly and uniformly add water to the reaction vessel over a period of 2 hours.[7]

-

Reaction Completion: Maintain the temperature for an additional 4 hours to ensure complete conversion. The progress of the hydrolysis can be monitored by gas chromatography (GC), tracking the disappearance of the chlorinated starting materials.[7][8]

-

Work-up: After cooling, the reaction mixture can be neutralized with a mild base, and the organic layer separated.

-

Purification: The crude 2-chloro-6-fluorobenzaldehyde is purified by vacuum distillation or rectification to yield the final product.[8]

Causality and Insights:

-

Catalyst: The solid superacid is crucial for activating the C-Cl bonds of the benzylic chlorides towards nucleophilic attack by water. It provides a heterogeneous catalytic system that is easily separable from the reaction mixture.

-

High Temperature: The elevated temperature is necessary to overcome the activation barrier for the hydrolysis of the relatively stable benzylic chlorides.

-

Controlled Water Addition: Slow addition of water maintains a controlled reaction rate and prevents undesirable side reactions.

Protocol 3: O-Alkylation for the Synthesis of Kinase Inhibitor Scaffolds

The reaction of this compound with phenolic nucleophiles is a common strategy for synthesizing diaryl ether linkages found in many kinase inhibitors, such as those based on the Lapatinib scaffold.[9]

Materials:

-

A substituted phenol (e.g., 3-aminophenol)

-

This compound

-

A suitable base (e.g., K2CO3, Cs2CO3)

-

A polar aprotic solvent (e.g., DMF, Acetonitrile)

-

Reaction vessel with inert atmosphere capabilities

Procedure:

-

Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol, the base, and the solvent.

-

Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for the deprotonation of the phenol, forming the more nucleophilic phenoxide.

-

Electrophile Addition: Add this compound to the reaction mixture.

-

Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality and Insights:

-

Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic base like K2CO3 is used to deprotonate the phenol without competing in the substitution reaction. A polar aprotic solvent like DMF effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

-

Inert Atmosphere: An inert atmosphere is important to prevent oxidation of the electron-rich phenol and phenoxide, especially at elevated temperatures.

Safety and Handling

This compound is a hazardous substance that causes severe skin burns and eye damage.[6] It is a lachrymator and may cause respiratory tract irritation.[6] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Store in a cool, dry place away from moisture.

Conclusion

This compound is a high-value, versatile building block for pharmaceutical synthesis. Its differential reactivity, with a highly activated benzylic chloride and a deactivated aryl chloride, allows for selective and predictable functionalization. By understanding the principles of nucleophilic substitution and carefully selecting reaction conditions, medicinal chemists can efficiently incorporate the 2-chloro-6-fluorobenzyl moiety into complex molecules, paving the way for the discovery and development of new therapeutic agents. The protocols outlined in this guide provide a practical framework for leveraging the synthetic potential of this important intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | CAS 55117-15-2 [matrix-fine-chemicals.com]

- 5. 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]

- 6. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 9. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Chloro-3-(chloromethyl)-2-fluorobenzene

Introduction: Navigating the Selective Functionalization of a Dually Activated Substrate

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science, offering unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics.[1] The subject of this guide, 1-chloro-3-(chloromethyl)-2-fluorobenzene, is a versatile building block that presents both an opportunity and a challenge for synthetic chemists.[2][3] It possesses two distinct carbon-chlorine bonds ripe for functionalization via palladium-catalyzed cross-coupling reactions: a relatively inert aryl chloride and a more reactive benzyl chloride. This duality allows for programmed, site-selective modifications, paving the way for the synthesis of complex, highly substituted aromatic compounds.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Heck, and Sonogashira couplings—to this compound. We will delve into the principles of chemoselectivity, offering detailed, field-proven protocols to control the reaction at either the C(sp²)-Cl or C(sp³)-Cl position. The causality behind experimental choices, from ligand selection to reaction conditions, is elucidated to empower the user to not only replicate these methods but also to adapt them for their specific synthetic challenges.

Understanding the Reactivity Landscape: Aryl vs. Benzyl Chloride

The cornerstone of selectively functionalizing this compound lies in understanding the differential reactivity of its two chloro-substituents in the context of the palladium catalytic cycle. The generally accepted reactivity trend for organic halides in oxidative addition to a Pd(0) center is: C-I > C-Br > C-OTf > C-Cl.[6][7] Within the realm of chlorides, the C(sp³)-Cl bond of the benzyl chloride moiety is typically more susceptible to oxidative addition than the C(sp²)-Cl of the aryl chloride.[8][9] This inherent reactivity difference forms the basis for achieving selective cross-coupling at the benzylic position under milder conditions.